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  • Product: (4-Aminobutanoyl)urea
  • CAS: 1394116-61-0

Core Science & Biosynthesis

Foundational

Biological Significance of (4-Aminobutanoyl)urea in Nitrogen Metabolism

The following technical guide details the biological significance of (4-Aminobutanoyl)urea , chemically and metabolically contextualized as N-carbamoyl-GABA (4-ureidobutyrate) within nitrogen metabolism. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance of (4-Aminobutanoyl)urea , chemically and metabolically contextualized as N-carbamoyl-GABA (4-ureidobutyrate) within nitrogen metabolism.

Executive Summary & Chemical Context

In the rigorous study of nitrogen metabolism, the compound nominally referred to as (4-Aminobutanoyl)urea presents a nomenclature challenge that must be resolved for accurate biological investigation. While the strict IUPAC definition refers to an acylurea (


), the biological entity active in nitrogen catabolism is its isomer, 4-ureidobutyrate  (also known as N-carbamoyl-GABA  or 

).

This guide focuses on the 4-ureidobutyrate isomer, as it functions as a critical intermediate in the reductive pyrimidine degradation pathway and an alternative route for GABA biosynthesis . It serves as a nitrogen reservoir, releasing ammonia (


) and carbon dioxide (

) upon hydrolysis, thereby linking nucleotide catabolism to the Krebs cycle and neurotransmitter regulation.
Chemical Identity & Isomerism
Feature(4-Aminobutanoyl)urea (Acylurea)4-Ureidobutyrate (N-Carbamoyl-GABA)
Structure


Bond Type Acyl-nitrogen bond (imide-like)Ureido-nitrogen bond
Biological Role Synthetic intermediate / Prodrug moietyActive Metabolite (Nitrogen Scavenging)
Key Enzyme Non-specific amidases (putative)

-Ureidopropionase (UPB1)

Metabolic Pathways & Nitrogen Flux

The biological significance of this moiety lies in its ability to sequester and release nitrogen.[1] It operates primarily within the pyrimidine catabolic pathway , acting as a homolog to


-carbamoyl-

-alanine.
The Hydrolytic Pathway (Nitrogen Release)

The primary metabolic fate of N-carbamoyl-GABA is hydrolysis catalyzed by


-ureidopropionase  (also known as 

-alanine synthase; EC 3.5.1.6). This enzyme, which typically converts

-carbamoyl-

-alanine to

-alanine, exhibits substrate promiscuity, accepting the 4-carbon GABA analog.

Reaction Mechanism:



This reaction is irreversible and physiologically significant for three reasons:

  • Nitrogen Mobilization: It releases fixed nitrogen (as ammonia) for the urea cycle or glutamine synthesis.

  • GABA Shunt Bypass: It produces GABA (4-aminobutyrate) independent of Glutamate Decarboxylase (GAD), providing an anaplerotic entry into the TCA cycle via succinic semialdehyde.

  • pH Regulation: The consumption of a proton and release of bicarbonate/ammonia contributes to local intracellular buffering.

Formation Pathways

While less common than its 3-carbon counterpart, N-carbamoyl-GABA accumulates via:

  • Oxidative Degradation: Breakdown of specific xenobiotics or cyclic ureides (e.g., hydantoin derivatives).

  • Agmatine Catabolism (Fungi/Bacteria): In organisms like Aspergillus and Pseudomonas, agmatine is converted to putrescine and urea, but alternative oxidative routes can yield guanidinobutyrate, which may hydrolyze to ureido-intermediates under specific stress conditions.

Pathway Visualization

The following diagram illustrates the metabolic position of N-carbamoyl-GABA, highlighting its role as a bridge between ureido-compounds and the GABA shunt.

NitrogenMetabolism Agmatine Agmatine (Polyamine Pathway) NCG N-Carbamoyl-GABA (4-Ureidobutyrate) Agmatine->NCG Oxidative Deamination Hydantoins Cyclic Hydantoins (Xenobiotics) Hydantoins->NCG Ring Opening (Dihydropyrimidinase) UPB1 Enzyme: Beta-Ureidopropionase (UPB1) NCG->UPB1 GABA GABA (4-Aminobutyrate) UPB1->GABA Hydrolysis Ammonia NH3 (Nitrogen Pool) UPB1->Ammonia Release CO2 CO2 UPB1->CO2 TCA TCA Cycle (via Succinate) GABA->TCA GABA Transaminase

Caption: Metabolic flux of N-carbamoyl-GABA (4-ureidobutyrate) showing hydrolysis by UPB1 to release nitrogen (NH3) and generate GABA.[2]

Experimental Protocols & Validation

To study this metabolite, researchers must distinguish it from the ubiquitous urea and GABA. The following protocols ensure specificity.

Synthesis of N-Carbamoyl-GABA (Standard Preparation)

Note: Commercial standards are often labeled as 4-ureidobutyric acid.

  • Reagents: Dissolve GABA (10 mmol) in water. Adjust pH to 9.0 with NaOH.

  • Reaction: Add Potassium Cyanate (KOCN, 15 mmol) slowly at 60°C.

  • Mechanism: The cyanate ion attacks the nucleophilic amino group of GABA.

    
    
    
  • Purification: Acidify to pH 3.0 to precipitate or purify via cation-exchange chromatography (Dowex 50W).

  • Validation: NMR (

    
    C) should show the ureido carbonyl signal at ~160 ppm.
    
Enzymatic Assay: -Ureidopropionase Activity

This assay measures the rate of nitrogen release from the substrate.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.5.

  • Substrate: 5 mM N-carbamoyl-GABA (prepared above).

  • Enzyme Source: Recombinant human UPB1 or rat liver cytosolic fraction.

  • Detection Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for ureido detection OR Phenol-Hypochlorite for ammonia detection.

Workflow:

  • Incubation: Mix 100

    
    L enzyme + 400 
    
    
    
    L substrate in buffer at 37°C.
  • Time-Course: Aliquot 100

    
    L at 0, 15, 30, and 60 minutes.
    
  • Quenching: Add 100

    
    L 10% Trichloroacetic acid (TCA).
    
  • Colorimetric Detection (Ammonia Release Method):

    • Mix quenched sample with Phenol-Nitroprusside and Alkaline Hypochlorite.

    • Incubate 30 mins at 37°C (Blue color develops).

    • Measure Absorbance at 625 nm.

  • Calculation:

    
     is proportional to moles of NH
    
    
    
    released.

Clinical & Pharmacological Implications[3]

Drug Development (Prodrug Strategy)

The (4-Aminobutanoyl)urea structure (acylurea) is investigated in medicinal chemistry as a GABA prodrug . The urea moiety protects the GABA carboxyl group, potentially enhancing blood-brain barrier (BBB) permeability. Upon entry into the CNS, non-specific amidases cleave the urea, releasing active GABA.

Metabolic Disorders

Deficiencies in


-ureidopropionase (UPB1)  lead to "

-ureidopropionic aciduria." While the primary marker is N-carbamoyl-

-alanine, accumulation of N-carbamoyl-GABA (if the patient has high polyamine turnover) can occur. This results in:
  • Nitrogen Sequestration: Inability to recycle nitrogen from ureido-compounds.

  • Neurological Deficits: Reduced GABA production via this salvage pathway may contribute to the seizures observed in UPB1-deficient patients.

References

  • National Center for Biotechnology Information (NCBI). (2023). UPB1 beta-ureidopropionase 1 [Homo sapiens] - Gene - NCBI.[3] Retrieved from [Link]

  • Goetz, K. et al. (2019).[2] Amidohydrolases of the reductive pyrimidine catabolic pathway: Purification, characterization, structure, reaction mechanism and enzyme deficiency. OAText. Retrieved from [Link]

  • Scientific Reports. (2022). Guanidino acid hydrolysis by the human enzyme annotated as agmatinase.[4] Nature Portfolio. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to N-(4-Aminobutyl)urea: Synthesis, Properties, and Applications

Abstract This technical guide provides an in-depth exploration of N-(4-aminobutyl)urea, a urea derivative of the biogenic amine putrescine. Due to a potential ambiguity in nomenclature with the structurally distinct acyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-(4-aminobutyl)urea, a urea derivative of the biogenic amine putrescine. Due to a potential ambiguity in nomenclature with the structurally distinct acylurea, (4-aminobutanoyl)urea, this paper will focus on the former, for which the hydrochloride salt is commercially available under CAS number 1310964-83-0. We will delineate its core physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its current and prospective applications in research and development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction and Nomenclature

Urea and its derivatives are fundamental building blocks in both biological systems and synthetic chemistry.[1] Their ability to form stable hydrogen bonds and act as versatile chemical intermediates makes them prevalent in pharmaceuticals, agrochemicals, and materials science.[2]

This guide focuses on N-(4-aminobutyl)urea , also known as 1-(4-aminobutyl)urea or N-carbamoylputrescine.[3] It is structurally derived from putrescine (1,4-diaminobutane), with one of the primary amino groups derivatized to a urea moiety. It is critical to distinguish this compound from its isomer, (4-aminobutanoyl)urea , an acylurea derived from 4-aminobutanoic acid (GABA). The majority of available data pertains to N-(4-aminobutyl)urea, particularly its hydrochloride salt.

The presence of both a primary amine and a urea functional group within the same molecule imparts a unique combination of properties, including high polarity and the potential for diverse chemical modifications, making it a molecule of interest for further investigation.[3]

Figure 1: Chemical structure of N-(4-Aminobutyl)urea.

Physicochemical Data

The most commonly available form of this compound is its hydrochloride salt. The data presented below corresponds to N-(4-Aminobutyl)urea hydrochloride (CAS: 1310964-83-0) .[4]

PropertyValueSource
CAS Number 1310964-83-0[4]
Molecular Formula C₅H₁₄ClN₃O[4]
Molecular Weight 167.64 g/mol [4]
Appearance White to off-white powder
Melting Point 185-186 °C
Boiling Point Data not available[4]
Solubility Expected to be soluble in polar solvents like water due to its ionic and polar nature.[3]
Storage Temperature 2-8°C, under inert atmosphere[4]
InChI Key LRLBYNXGTCDIHF-UHFFFAOYSA-N
SMILES O=C(N)NCCCCN.[H]Cl[4]

Synthesis and Methodologies

While specific, peer-reviewed synthetic protocols for N-(4-aminobutyl)urea are not widely published, its structure lends itself to established methods for urea synthesis. The key challenge is the selective monosubstitution of the symmetrical diamine precursor, putrescine.

General Synthetic Approach: Carbamate Intermediate Route

A robust and selective method for producing monosubstituted ureas involves a two-step process using a protected carbamate intermediate. This approach offers high yields and avoids the formation of disubstituted byproducts.[5] The general principle is to first react a protected amine with an activating agent (like 4-nitrophenyl chloroformate) to form a stable carbamate, which then reacts with ammonia to yield the final urea. For N-(4-aminobutyl)urea, a variation starting with a mono-protected diamine is required.

G cluster_0 Step 1: Mono-protection cluster_1 Step 2: Urea Formation cluster_2 Step 3: Deprotection start Putrescine (1,4-diaminobutane) intermediate1 Mono-Boc-putrescine start->intermediate1  1.1 eq. Boc₂O  Solvent (e.g., DCM)  Room Temperature protect Protecting Group (e.g., Boc₂O) intermediate2 Protected N-(4-aminobutyl)urea intermediate1->intermediate2  Solvent (e.g., DCM)  0°C to RT reagent Trimethylsilyl isocyanate (TMS-NCO) final_product N-(4-Aminobutyl)urea HCl intermediate2->final_product  Room Temperature deprotect Acidic Conditions (e.g., HCl in Dioxane)

Figure 2: Synthetic workflow for N-(4-Aminobutyl)urea Hydrochloride.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize N-(4-aminobutyl)urea hydrochloride from 1,4-diaminobutane (putrescine).

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.

Step 1: Synthesis of tert-butyl (4-aminobutyl)carbamate (Mono-Boc-putrescine)

  • Rationale: The selective mono-protection of the symmetrical diamine is crucial. Using a slight excess of the diamine relative to the protecting agent (di-tert-butyl dicarbonate, Boc₂O) statistically favors the formation of the mono-protected product over the di-protected byproduct.

  • Procedure:

    • Dissolve 1,4-diaminobutane (5.0 g, 56.7 mmol, 1.2 eq) in 100 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (10.3 g, 47.3 mmol, 1.0 eq) in 50 mL of DCM.

    • Add the Boc₂O solution dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the Boc₂O is consumed.

    • Concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/Methanol/Triethylamine (e.g., 95:5:0.5 to 90:10:0.5) to isolate the mono-protected product.

    • Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of tert-butyl (4-ureidobutyl)carbamate

  • Rationale: Trimethylsilyl isocyanate (TMS-NCO) is an effective and easy-to-handle reagent for converting primary amines to ureas under mild conditions. It reacts with the free primary amine of the mono-protected putrescine.

  • Procedure:

    • Dissolve the purified mono-Boc-putrescine (5.0 g, 26.6 mmol, 1.0 eq) in 100 mL of anhydrous DCM under a nitrogen atmosphere.

    • Add trimethylsilyl isocyanate (3.36 g, 29.2 mmol, 1.1 eq) dropwise at room temperature.

    • Stir the reaction for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

    • Upon completion, add 20 mL of methanol to quench any unreacted isocyanate and stir for 30 minutes.

    • Remove the solvent under reduced pressure. The resulting crude product is often of high purity and may be used directly in the next step, or it can be purified by recrystallization or flash chromatography if necessary.

    • Characterization: Confirm the formation of the urea moiety via ¹³C NMR (expect a new carbonyl signal around 158-160 ppm) and IR spectroscopy (strong C=O stretch around 1650 cm⁻¹).

Step 3: Deprotection to yield N-(4-Aminobutyl)urea hydrochloride

  • Rationale: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions. Using a solution of HCl in an organic solvent like dioxane or diethyl ether cleaves the Boc group and simultaneously forms the hydrochloride salt of the newly freed amine.

  • Procedure:

    • Dissolve the crude tert-butyl (4-ureidobutyl)carbamate (from the previous step) in 50 mL of methanol.

    • Cool the solution to 0°C and slowly add a 4M solution of HCl in 1,4-dioxane (e.g., 20 mL) with vigorous stirring.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (isobutylene) will be observed.

    • Monitor the deprotection by TLC until the starting material is fully consumed.

    • Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, N-(4-aminobutyl)urea hydrochloride, as a white solid.

    • Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Potential Applications

While N-(4-aminobutyl)urea is primarily available as a research chemical, its structure suggests potential applications in several fields:

  • Drug Development: As a derivative of a biogenic amine, it could serve as a scaffold or precursor for synthesizing compounds targeting neurological pathways or enzyme inhibitors. Urea derivatives are known to exhibit a wide range of biological activities.[1]

  • Chemical Biology: The terminal primary amine provides a reactive handle for conjugation to other molecules, such as fluorescent dyes, biotin, or solid supports, creating tools for biochemical assays.

  • Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms makes it a potential ligand for forming complexes with metal ions.[3]

  • Material Science: Diamines and urea compounds are common monomers in polymer synthesis. This molecule could potentially be incorporated into novel polyureas or other polymers.[2]

Analytical Methods

Ensuring the identity and purity of N-(4-aminobutyl)urea is critical for its application. A combination of spectroscopic and chromatographic techniques is recommended.

TechniqueExpected Results and Rationale
¹H NMR The proton NMR spectrum in a solvent like D₂O or DMSO-d₆ will show characteristic signals for the four methylene groups of the butyl chain, as well as distinct signals for the amine and urea protons. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR The carbon NMR will display four signals for the methylene carbons and a key downfield signal for the urea carbonyl carbon (typically ~160 ppm).
Mass Spectrometry (MS) Electrospray Ionization (ESI) mass spectrometry in positive ion mode should show a clear parent ion peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Infrared (IR) Spectroscopy The IR spectrum will be characterized by strong N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching (2850-2950 cm⁻¹), and a prominent C=O (urea carbonyl) stretching band (around 1650-1670 cm⁻¹).
HPLC Reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent (like TFA) or a buffer can be used to assess purity. Detection can be achieved using a UV detector at low wavelengths (~210 nm) or an Evaporative Light Scattering Detector (ELSD).

Safety and Handling

Based on the data available for N-(4-aminobutyl)urea hydrochloride from commercial suppliers, the compound is classified with GHS07 pictograms.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

N-(4-aminobutyl)urea is a bifunctional molecule with significant potential as a building block in synthetic chemistry and drug discovery. This guide has provided a detailed overview of its identity, physicochemical properties, a robust synthetic strategy, and key analytical methods for its characterization. By clarifying its structure and providing a framework for its synthesis and analysis, we hope to facilitate further research into the applications of this intriguing compound.

References

  • Solubility of Things. 4-Aminobutylurea. [Link]

  • U.S. Environmental Protection Agency (EPA). Urea hydrochloride Properties. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Royal Society of Chemistry. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. [Link]

  • Luedtke, N. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. [Link]

  • PubChem. (4-Aminophenyl)urea. [Link]

  • National Center for Biotechnology Information. The Biological Roles of Urea: A Review of Preclinical Studies. [Link]

  • ResearchGate. Synthesis of 1-amino-4-azidobutane (4). [Link]

  • Amerigo Scientific. Urea – Structure, Uses, and Scientific Applications. [Link]

  • PubMed. Final report of the safety assessment of Urea. [Link]

  • MDPI. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]

  • Acinor AS. SAFETY DATA SHEET Urea. [Link]

  • International Labour Organization. ICSC 0595 - UREA. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol: Preparation and Characterization of (4-Aminobutanoyl)urea Analytical Standards

Abstract & Scope This application note details the synthesis, purification, and analytical validation of (4-Aminobutanoyl)urea (CAS: 1394116-61-0), a structural analog often investigated as a degradation impurity in GABA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis, purification, and analytical validation of (4-Aminobutanoyl)urea (CAS: 1394116-61-0), a structural analog often investigated as a degradation impurity in GABAergic drug substances or as a specific metabolite in urea cycle dysregulation.

Critical Nomenclature Alert: Researchers frequently confuse this target with its isomer, N-carbamoyl-GABA (4-ureidobutyric acid, CAS: 2609-10-1).[1]

  • Target Molecule (This Protocol): (4-Aminobutanoyl)urea (

    
    ).[1] An acyl urea.[1]
    
  • Isomer: N-carbamoyl-GABA (

    
    ).[1] A ureido acid.[1]
    
  • Differentiation: The target molecule contains an acyl-urea linkage which is susceptible to hydrolysis, making the preparation of a stable analytical standard technically demanding.

Chemical Strategy & Causality

The preparation of (4-Aminobutanoyl)urea cannot proceed via direct reaction of GABA and urea due to the competing formation of the thermodynamically stable lactam (2-pyrrolidone) and the ureido-acid isomer.[1]

The Solution: A protection-activation strategy using N-Boc-GABA prevents self-cyclization and directs the coupling specifically to the carboxylic acid terminus.[1]

Synthetic Pathway Logic[1]
  • Protection: Mask the amine of GABA with a tert-butyloxycarbonyl (Boc) group to prevent polymerization.[1]

  • Activation: Convert the carboxylic acid to a mixed anhydride. Urea is a weak nucleophile; standard esters are insufficiently reactive, and acid chlorides are too unstable. Isobutyl chloroformate provides the optimal balance of reactivity and stability.

  • Coupling: Nucleophilic attack by urea under basic conditions.[1]

  • Deprotection: Acidolytic removal of the Boc group using Trifluoroacetic acid (TFA).

Workflow Visualization

SynthesisWorkflow GABA GABA (Starting Material) BocGABA N-Boc-GABA (Protected) GABA->BocGABA Boc2O, NaOH Protection MixedAnh Mixed Anhydride (Activated Intermediate) BocGABA->MixedAnh iBuOCOCl, NMM -15°C Activation Coupled N-Boc-(4-aminobutanoyl)urea MixedAnh->Coupled Urea (Excess) Nucleophilic Acyl Substitution Final (4-Aminobutanoyl)urea (TFA Salt) Coupled->Final TFA/DCM Deprotection

Figure 1: Step-wise synthetic logic for the targeted production of (4-Aminobutanoyl)urea, bypassing lactamization side-reactions.

Experimental Protocol

Materials Required
ReagentGradeRole
N-Boc-GABA>98%Starting Scaffold
Isobutyl Chloroformate (IBCF)SynthesisActivator
N-Methylmorpholine (NMM)DryBase catalyst
Urea>99.5%Nucleophile
Trifluoroacetic Acid (TFA)HPLC GradeDeprotecting Agent
Tetrahydrofuran (THF)AnhydrousSolvent
Step-by-Step Synthesis
Step 1: Activation and Coupling[1]
  • Dissolve N-Boc-GABA (2.03 g, 10 mmol) in anhydrous THF (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cool the solution to -15°C (ice/salt bath). Reasoning: Low temperature is critical to prevent the decomposition of the mixed anhydride intermediate.

  • Add N-Methylmorpholine (1.1 mL, 10 mmol).

  • Dropwise add Isobutyl Chloroformate (1.3 mL, 10 mmol). Stir for 15 minutes. A white precipitate (NMM·HCl) will form, confirming activation.

  • Add solid Urea (1.80 g, 30 mmol) in one portion. Reasoning: 3-fold excess drives the equilibrium toward the product and suppresses symmetric imide formation.

  • Allow the reaction to warm to room temperature slowly and stir for 12 hours.

  • Workup: Filter off the precipitate. Concentrate the filtrate in vacuo. Redissolve in Ethyl Acetate, wash with 5% Citric Acid (removes unreacted urea/base), then Brine. Dry over Na₂SO₄ and evaporate.

    • Checkpoint: Verify intermediate by LC-MS (Target Mass: ~245 Da [M+H]⁺).

Step 2: Deprotection[1]
  • Dissolve the crude intermediate in Dichloromethane (DCM) (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Isolation: Evaporate volatiles under a stream of nitrogen. Do not use high heat (acyl ureas are heat sensitive).

  • Precipitate the product by adding cold Diethyl Ether. Filter the white solid.

  • Purification: If necessary, purify via Prep-HPLC using a HILIC column (Acetonitrile/Water gradient with 0.1% Formic Acid).

Analytical Characterization & Validation

Mass Spectrometry (LC-MS/MS)

The fragmentation pattern is distinct for the acyl urea structure compared to the ureido acid.

Fragmentation Pathway Logic:

  • Precursor: [M+H]⁺ = 146.1

  • Primary Loss: Loss of Ammonia (-17 Da)

    
     m/z 129 (Acyl isocyanate cation).[1]
    
  • Secondary Loss: Loss of Urea moiety (-60 Da)

    
     m/z 86 (Butyrolactam ion).[1]
    

MassSpec Parent [M+H]+ = 146.1 (Parent Ion) Frag1 m/z = 129.1 [M+H - NH3]+ Parent->Frag1 - NH3 (17) Frag2 m/z = 86.1 [Pyrrolidone ring]+ Parent->Frag2 - Urea (60) Frag3 m/z = 60.0 [Urea fragment]+ Parent->Frag3 In-source frag

Figure 2: Predicted MS/MS fragmentation tree for structural confirmation.[1]

HPLC Method Parameters

Because (4-Aminobutanoyl)urea is highly polar, Reverse Phase C18 is often insufficient for retention.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the standard requirement.

ParameterCondition
Column Amide-HILIC or ZIC-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.[1]0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Detection UV @ 210 nm (weak absorbance) or MS (ESI+)
Retention Time ~4.5 min (dependent on column)

Stability & Storage (Critical Control Points)

Acyl ureas are susceptible to hydrolysis, converting back to GABA and Urea, or cyclizing to 2-pyrrolidone.

  • State: Store as the TFA or HCl salt. The free base is less stable.

  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Solvent: Avoid protic solvents (Methanol/Water) for long-term stock solutions.[1] Prepare fresh in DMSO or Acetonitrile:Water (95:5) immediately before analysis.

References

  • Chemical Structure & Isomerism: National Center for Biotechnology Information.[1] (2024).[2][3][4] PubChem Compound Summary for CID 10260187, (4-Aminobutanoyl)urea. Retrieved from [Link]

  • Urea Derivative Synthesis: Thalluri, K., et al. (2014).[5][6] Synthesis of Urea Derivatives via Lossen Rearrangement. Journal of Organic Chemistry. Retrieved from [Link]

  • GABA Metabolism Context: Shelp, B. J., et al. (2012).[3] Metabolism and functions of gamma-aminobutyric acid (GABA) in plants. Journal of Experimental Botany. Retrieved from [Link]

  • HILIC Chromatography Standards: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of (4-Aminobutanoyl)urea for Drug Discovery and Development

Abstract This application note provides a detailed guide to the characterization of (4-Aminobutanoyl)urea using electrospray ionization tandem mass spectrometry (ESI-MS/MS). In the absence of established spectral librari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the characterization of (4-Aminobutanoyl)urea using electrospray ionization tandem mass spectrometry (ESI-MS/MS). In the absence of established spectral libraries for this compound, this document outlines a systematic approach to predict and interpret its fragmentation patterns. We present a comprehensive, step-by-step protocol for sample analysis and leverage fundamental principles of mass spectrometry and known fragmentation behaviors of related chemical moieties to propose a detailed fragmentation pathway. This guide is intended for researchers and scientists in drug development and analytical chemistry who are engaged in the structural elucidation of novel small molecules.

Introduction: The Significance of (4-Aminobutanoyl)urea

(4-Aminobutanoyl)urea is a small molecule of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The molecule combines a flexible aminobutanoyl chain with a rigid urea functional group, offering potential for diverse molecular interactions. Accurate structural characterization is a critical step in the drug discovery pipeline, ensuring compound identity and purity, and providing insights into its metabolic fate.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a cornerstone of modern analytical chemistry for its high sensitivity and specificity.[1] Tandem mass spectrometry (MS/MS) further enables detailed structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This application note serves as a practical guide to applying these techniques for the confident identification of (4-Aminobutanoyl)urea.

Theoretical Background: ESI and CID in Small Molecule Analysis

Electrospray ionization (ESI) is the method of choice for polar and thermally labile molecules like (4-Aminobutanoyl)urea. It generates intact molecular ions in the gas phase from a liquid solution, typically by protonation to form [M+H]⁺ or deprotonation to yield [M-H]⁻.[1] The resulting mass spectrum provides the molecular weight of the analyte.

To gain structural information, tandem mass spectrometry (MS/MS) is employed, most commonly utilizing Collision-Induced Dissociation (CID). In this process, the protonated or deprotonated molecular ion is isolated and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions convert kinetic energy into internal energy, leading to the fragmentation of the ion at its most labile bonds. The analysis of these fragment ions provides a "fingerprint" of the molecule's structure. The fragmentation patterns are governed by the chemical nature of the molecule, with cleavages preferentially occurring at heteroatoms, carbonyl groups, and branched points to form stable carbocations, acylium ions, or other resonance-stabilized species.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with each step ensuring the integrity of the final data.

3.1. Sample Preparation

  • Objective: To prepare a solution of (4-Aminobutanoyl)urea suitable for ESI-MS analysis, free from interfering contaminants.

  • Materials:

    • (4-Aminobutanoyl)urea standard

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

    • Calibrated micropipettes and sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 1 mg/mL stock solution of (4-Aminobutanoyl)urea in a 50:50 (v/v) mixture of methanol and water.

    • From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.

    • For positive ion mode analysis, add formic acid to the working solution to a final concentration of 0.1%. This aids in the protonation of the analyte.

    • For negative ion mode analysis, a separate working solution can be prepared with 0.1% ammonium hydroxide to facilitate deprotonation, although the primary amino group makes positive mode more likely.

    • Vortex the solutions gently to ensure homogeneity.

3.2. Mass Spectrometry Analysis

  • Instrumentation: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source is recommended.

  • Method:

    • Infusion Analysis (MS1 Scan):

      • Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

      • Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 50-500 to identify the protonated molecular ion [M+H]⁺. The theoretical monoisotopic mass of (4-Aminobutanoyl)urea (C₅H₁₁N₃O₂) is 145.0851 g/mol , so the expected [M+H]⁺ ion is at m/z 146.0929.

    • Tandem Mass Spectrometry (MS/MS Scan):

      • Set the mass spectrometer to product ion scan mode.

      • Select the m/z of the protonated molecular ion (146.1) as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. A collision energy ramp is often effective in generating a comprehensive fragmentation spectrum.

      • Acquire the product ion spectrum, which will show the m/z values of the fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working acidified Acidify with 0.1% Formic Acid working->acidified infusion Direct Infusion (5-10 µL/min) acidified->infusion ms1 MS1 Full Scan (Identify [M+H]⁺ at m/z 146.1) infusion->ms1 ms2 MS/MS Product Ion Scan (Precursor m/z 146.1) ms1->ms2 data Acquire Fragmentation Spectrum ms2->data

Caption: Workflow for sample preparation and MS analysis.

Predicted Fragmentation Pathways of (4-Aminobutanoyl)urea

Based on the structure of (4-Aminobutanoyl)urea, H₂N-(CH₂)₃-CO-NH-CO-NH₂, and established fragmentation rules for similar functional groups, we can predict the major fragmentation pathways upon CID of the protonated molecule [M+H]⁺ (m/z 146.1). Protonation is likely to occur at the terminal amino group or one of the urea nitrogens.

Key Predicted Fragmentations:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines and ureas. This would result in a fragment ion at m/z 129.1 .

  • Cleavage of the Acyl-Urea Bond (C-N bond): Cleavage of the bond between the butanoyl carbonyl and the urea nitrogen is expected. This can occur in two ways:

    • Formation of the 4-aminobutanoyl acylium ion ([H₂N-(CH₂)₃-CO]⁺) at m/z 86.1 . This is a highly probable and likely to be an abundant fragment.

    • Formation of the protonated urea fragment ([H₂N-CO-NH₃]⁺) at m/z 61.0 , with the charge retained on the urea moiety.

  • Cleavage within the Butanoyl Chain: Alpha-cleavage next to the terminal amino group can lead to the loss of the aminomethylene group ([CH₂NH₂]), resulting in a fragment at m/z 116.1 .

  • Loss of Isocyanic Acid (HNCO): Urea-containing compounds are known to lose isocyanic acid. Loss of HNCO from the parent ion would yield a fragment at m/z 103.1 .

Proposed Fragmentation Diagram

G parent (4-Aminobutanoyl)urea [M+H]⁺ m/z 146.1 frag1 Loss of NH₃ m/z 129.1 parent:f1->frag1 - NH₃ frag2 4-Aminobutanoyl acylium ion m/z 86.1 parent:f1->frag2 - H₂NCONH₂ frag3 Loss of Isocyanic Acid (HNCO) m/z 103.1 parent:f1->frag3 - HNCO frag4 Protonated Urea m/z 61.0 parent:f1->frag4 - H₂N(CH₂)₃CO frag5 Loss of CH₂NH₂ m/z 116.1 parent:f1->frag5 - CH₂NH₂

Caption: Predicted fragmentation of protonated (4-Aminobutanoyl)urea.

Data Presentation and Interpretation

The expected fragmentation data can be summarized as follows for clear interpretation and comparison with experimental results.

Predicted Fragment Ion m/z Neutral Loss Proposed Structure
[M+H]⁺146.1-C₅H₁₂N₃O₂⁺
[M+H - NH₃]⁺129.1NH₃C₅H₉N₂O₂⁺
[M+H - H₂NCONH₂]⁺86.1H₄N₂OC₄H₈NO⁺
[M+H - HNCO]⁺103.1CHNOC₄H₁₁N₂O⁺
[M+H - C₄H₇NO]⁺61.0C₄H₇NOCH₅N₂O⁺
[M+H - CH₄N]⁺116.1CH₄NC₄H₈N₂O₂⁺

The relative abundance of these fragments will depend on the collision energy. Typically, the formation of the stable acylium ion (m/z 86.1) is expected to be a dominant pathway.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis and structural elucidation of (4-Aminobutanoyl)urea. By combining a systematic experimental protocol with a theoretically grounded prediction of fragmentation patterns, researchers can confidently identify this compound and similar novel molecules. The proposed fragmentation pathways, centered around the cleavage of the acyl-urea bond and losses of small neutral molecules like ammonia and isocyanic acid, serve as a reliable guide for interpreting experimental MS/MS data. This approach underscores the power of mass spectrometry as an indispensable tool in the modern drug discovery and development landscape.

References

  • Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(12), 2267-2275. Available at: [Link]

  • de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • Gao, J., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Nagy, G., & Vékey, K. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of Mass Spectrometry, 46(6), 569-578. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of (4-Aminobutanoyl)urea in water

Welcome to the technical support guide for (4-Aminobutanoyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common, yet often complex, challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Aminobutanoyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common, yet often complex, challenges associated with the aqueous solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of (4-Aminobutanoyl)urea that underpin its solubility behavior.

Q1: What is (4-Aminobutanoyl)urea and what are its key structural features?

A1: (4-Aminobutanoyl)urea, also known as N-carbamoylputrescine or 4-aminobutylurea, is an organic molecule featuring a urea group (-NH-CO-NH-) attached to a four-carbon aminobutyl chain (-(CH₂)₄-NH₂).[1] The urea moiety is polar and capable of acting as both a hydrogen bond donor and acceptor, a property that generally favors water solubility.[2] However, the four-carbon alkyl chain introduces a degree of hydrophobicity. The terminal primary amine is a basic group, making the molecule's overall charge and solubility highly dependent on pH.

Q2: The predicted LogP value for this compound is negative, suggesting good water solubility. Why do I still face challenges dissolving it?

A2: This is an excellent and common observation. While the predicted XLogP3 of -1.1 does suggest favorable partitioning into water, several factors can create practical solubility challenges:[1]

  • Kinetics of Dissolution: A compound can be thermodynamically soluble but dissolve very slowly. The energy required to break the crystal lattice of the solid compound may be high, leading to a slow dissolution rate. Agitation, gentle heating, or sonication can often help overcome this kinetic barrier.

  • Concentration Demands: Many experiments require concentrations that approach or exceed the compound's thermodynamic solubility limit. While the compound is "soluble," it may not be soluble enough for your specific application.

  • Common Ion Effect & Buffer Choice: The composition of your aqueous medium can significantly impact solubility, especially for a molecule with an ionizable group.

  • Purity and Polymorphism: The presence of impurities or different crystalline forms (polymorphs) of the solid material can affect its solubility characteristics.

Q3: How does the urea functional group influence the molecule's behavior in water?

A3: The urea group is central to its interaction with water. Urea itself is exceptionally soluble in water (over 1000 g/L at 25°C) because its amino and carbonyl groups integrate seamlessly into the hydrogen-bonding network of water.[2][3] In (4-Aminobutanoyl)urea, this group enhances polarity. Furthermore, urea and its derivatives can act as "hydrotropes"—compounds that increase the solubility of other solutes.[4][5] This effect is driven by complex interactions that disrupt the self-association of the solute and modify the structure of water, making it a more favorable solvent for the compound .[4][6]

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

If you are encountering difficulties dissolving (4-Aminobutanoyl)urea, follow this logical troubleshooting workflow. Start with the simplest methods and proceed to more complex techniques as required.

G start Start: (4-Aminobutanoyl)urea in aqueous buffer basic Q1: Have you tried basic physical methods? start->basic basic_methods Protocol 1: Apply gentle heat (30-40°C), vortexing, and/or sonication. basic->basic_methods Yes ph_adjust Q2: Is pH adjustment compatible with your experiment? basic->ph_adjust No check1 Is it dissolved? basic_methods->check1 check1->ph_adjust No success Success: Solution Prepared check1->success Yes ph_protocol Protocol 2: Lower the pH. Add 0.1M HCl dropwise to target pH < (pKa - 1), e.g., pH 4-6. ph_adjust->ph_protocol Yes cosolvent Q3: Can you use a co-solvent? ph_adjust->cosolvent No check2 Is it dissolved? ph_protocol->check2 check2->cosolvent No check2->success Yes cosolvent_protocol Protocol 3: Add a co-solvent. Start with 1-5% DMSO, Ethanol, or PEG 400. Prepare a concentrated stock. cosolvent->cosolvent_protocol Yes advanced Consider Advanced Formulation: - Salt Formation - Solid Dispersions - Contact Formulation Support cosolvent->advanced No check3 Is it dissolved? cosolvent_protocol->check3 check3->advanced No check3->success Yes

Caption: Troubleshooting workflow for dissolving (4-Aminobutanoyl)urea.

Q1: My compound won't dissolve with simple stirring in my aqueous buffer. What are the first steps?

A1: The initial barrier to dissolution is often kinetic, related to overcoming the crystal lattice energy of the solid.

  • Scientific Rationale: Applying energy can accelerate this process. Gentle heating increases the kinetic energy of both the solvent and solute molecules, enhancing diffusion and disrupting the solid's crystal structure. Mechanical agitation (vortexing, stirring) and sonication use physical force to break apart solid particles, increasing the surface area available for dissolution.

  • Action: Follow Protocol 1 below. Use gentle heat (e.g., 30-40°C) combined with vigorous vortexing or sonication in a water bath. Be patient, as dissolution may take several minutes.

    • Self-Validation: Visually inspect the solution against a dark background for any undissolved particulates. If the solution is clear, your compound is dissolved.

Q2: Physical methods were not enough. How can I use pH to improve solubility?

A2: (4-Aminobutanoyl)urea has a terminal primary amine, which is a weak base. By lowering the pH, you can protonate this group, forming a positively charged ammonium salt which is significantly more soluble in water.

  • Scientific Rationale: The pKa of a terminal primary amine on an alkyl chain is typically around 10.5. According to the Henderson-Hasselbalch equation, when the pH is at least one unit below the pKa (e.g., pH < 9.5), the majority of the molecules will be in their protonated, charged form. This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing solubility.

  • Action: Follow Protocol 2 below to systematically test the effect of pH. Prepare small test solutions and add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. Target a pH range between 4.0 and 6.5, which should be sufficient to fully protonate the amine group.

    • Self-Validation: After pH adjustment, let the solution sit for 5-10 minutes. If no precipitate forms, the compound is soluble at that pH. Always measure the final pH of your solution.

G N_Uncharged R-NH₂ (Less Soluble, Uncharged) Equilibrium + H⁺ N_Uncharged->Equilibrium N_Charged <=> R-NH₃⁺ (More Soluble, Charged) Equilibrium->N_Charged

Caption: pH effect on the amine group of (4-Aminobutanoyl)urea.

Q3: My experimental system is pH-sensitive. Are co-solvents a viable alternative?

A3: Yes. Co-solvency is a powerful technique where a water-miscible organic solvent is added to the aqueous solution to increase the solubility of poorly soluble compounds.[7][8]

  • Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system.[7] Water is a highly polar solvent with a strong, three-dimensional hydrogen bond network. The non-polar butyl chain of (4-Aminobutanoyl)urea can disrupt this network. A co-solvent like DMSO or ethanol reduces the polarity of the bulk solution, lowering the interfacial tension between the solvent and the hydrophobic portions of your molecule, making dissolution more favorable.[8]

  • Action: Follow Protocol 3 for co-solvent screening. It is best practice to first dissolve the compound in a small amount of pure co-solvent (e.g., DMSO) to create a highly concentrated stock solution, which can then be diluted into your aqueous buffer. This avoids issues with the compound precipitating when added directly to the buffer.

    • Self-Validation: When diluting the stock solution, add it slowly while vortexing the buffer. If the final solution remains clear, the co-solvent strategy is successful at that concentration. Be mindful that your final co-solvent concentration should be compatible with your experimental model.

Co-SolventTypical Starting % (v/v)Key Characteristics
DMSO 1 - 10%Powerful aprotic solvent; use with caution in cell-based assays.
Ethanol 5 - 20%Common, biocompatible protic solvent.
Propylene Glycol 10 - 30%Viscous, often used in pharmaceutical formulations.[9]
PEG 400 10 - 40%Low-toxicity polymer, good for in-vivo applications.

Caption: Common co-solvents for enhancing aqueous solubility.

Part 3: Detailed Experimental Protocols

Protocol 1: Basic Solubilization Using Physical Methods

  • Weigh the required amount of solid (4-Aminobutanoyl)urea into a suitable sterile container.

  • Add approximately 80% of the final required volume of your aqueous buffer.

  • Place the container on a magnetic stir plate or in a water bath sonicator.

  • If heating, warm the solution to 30-40°C. Do not exceed 50°C to avoid potential degradation.

  • Stir, vortex, or sonicate for 15-30 minutes.

  • Visually inspect for undissolved material. If clear, add the remaining buffer to reach the final volume.

  • If material remains undissolved, proceed to Protocol 2 or 3.

Protocol 2: pH-Adjustment for Solubilization

  • Prepare a suspension of (4-Aminobutanoyl)urea in your desired aqueous buffer at the target concentration.

  • Place the suspension on a magnetic stir plate with a calibrated pH probe immersed in the liquid.

  • Prepare a dilute solution of acid (e.g., 0.1 M or 1 M HCl).

  • While stirring, add the acid solution dropwise. Monitor the pH and observe the clarity of the solution.

  • Continue adding acid until all solid material has dissolved.

  • Record the final pH. This is the minimum pH required for solubilization at this concentration.

  • Crucial Step: Allow the final solution to stand at room temperature for at least 30 minutes to ensure it remains stable and does not precipitate over time.

Protocol 3: Co-Solvent Screening and Stock Solution Preparation

  • Screening: In small vials, attempt to dissolve a few milligrams of (4-Aminobutanoyl)urea in 100 µL of different co-solvents (DMSO, Ethanol, PEG 400) to identify the most effective one.

  • Stock Preparation: Weigh a precise amount of (4-Aminobutanoyl)urea needed for a concentrated stock (e.g., 100x your final concentration).

  • Add the minimum volume of the selected co-solvent (e.g., DMSO) required to fully dissolve the solid. This may require vortexing or brief sonication. This is your concentrated stock solution.

  • Final Solution: To prepare your working solution, slowly add the stock solution drop-by-drop into your final volume of aqueous buffer while vigorously vortexing. For example, add 10 µL of a 100x stock to 990 µL of buffer.

  • Ensure the final solution is clear and that the final concentration of the co-solvent is tolerated by your experimental system.

References
  • Benchchem. Application Notes and Protocols for Solubility Enhancement of Pyrazolyl Urea Compounds.
  • Echemi.
  • CUTM Courseware. Solubility Enhancement Technique.
  • ResearchGate.
  • Hindawi.
  • Wikipedia. Urea.
  • ChemicalBook. The Molecular Structure and Properties of Urea.
  • PubChem, National Institutes of Health. (4-Aminophenyl)urea.
  • PubChem, National Institutes of Health. N-Carbamoylputrescine.
  • Science.gov. urea aqueous solution: Topics by Science.gov.
  • Sciencemadness Wiki. Urea.
  • PubMed.
  • Cheméo. Chemical Properties of Urea (CAS 57-13-6).
  • American Chemical Society. Urea.
  • PMC, National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
  • PubChem, N
  • YouTube. Dissolution of Urea.
  • Google Patents.
  • ResearchGate. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Google Patents. US9682894B2 - Compositions of urea formaldehyde particles and methods of making thereof.
  • Sigma-Aldrich. Urea puriss.
  • PubMed. THE SOLUBILITY OF AMINO ACIDS AND RELATED COMPOUNDS IN AQUEOUS UREA SOLUTIONS.
  • PMC, National Institutes of Health. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
  • Google Patents. EP1857439A1 - Method for purifying aqueous urea solution.
  • Scilit. The Solubility of Amino Acids and Related Compounds in Aqueous Urea Solutions.
  • White Rose Research Online.

Sources

Optimization

Technical Support Center: Stability of (4-Aminobutanoyl)urea under Oxidative Stress

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of (4-Aminobutanoyl)urea under oxidative stress conditions. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction

(4-Aminobutanoyl)urea, also known as N-carbamoylputrescine, is an organic compound featuring a primary amino group and a urea functional group linked by a four-carbon aliphatic chain.[1] Understanding the stability of this molecule, particularly under oxidative stress, is a critical component of forced degradation studies in pharmaceutical development.[2][3][4] These studies are essential for identifying potential degradation products, understanding degradation pathways, developing stability-indicating analytical methods, and ensuring the safety and efficacy of a drug product over its shelf life.[5][6] Oxidative degradation is a common pathway for drug substances and can be initiated by exposure to light, atmospheric oxygen, or trace metal ions.[7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered when studying the oxidative stability of (4-Aminobutanoyl)urea.

Q1: What are the key structural features of (4-Aminobutanoyl)urea relevant to its oxidative stability?

A1: The (4-Aminobutanoyl)urea molecule has two primary sites susceptible to oxidative attack:

  • Primary Amino Group (-NH₂): This is an electron-rich functional group and a common target for oxidizing agents.

  • Urea Moiety (-NH-CO-NH-): The nitrogen atoms in the urea group can also be susceptible to oxidation, although they are generally less reactive than a primary amine. The presence of the carbonyl group withdraws electron density from the adjacent nitrogen atoms.

The aliphatic chain is relatively stable and less likely to be the initial site of oxidative degradation under typical laboratory conditions.

Q2: Why is it crucial to investigate the oxidative stability of (4-Aminobutanoyl)urea?

A2: Investigating the oxidative stability of (4-Aminobutanoyl)urea is a fundamental aspect of pharmaceutical development for several reasons:[4]

  • Impurity Profiling: It helps in the identification of potential degradation products that could form during manufacturing, storage, or administration of a drug product.[5]

  • Method Development: The information gathered is used to develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[6]

  • Formulation Design: Understanding the molecule's vulnerabilities allows for the development of stable formulations, for instance, by including antioxidants.[2]

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA require forced degradation studies as part of the drug approval process to demonstrate the stability of the drug substance and drug product.[3][5]

Q3: What are the common laboratory methods to induce oxidative stress?

A3: Oxidative stress is typically induced in the laboratory using various reactive oxygen species (ROS) generating agents.[7][8][9] The choice of agent depends on the desired degradation pathway to be investigated.[2]

  • Hydrogen Peroxide (H₂O₂): This is a widely used oxidizing agent that can mimic the effect of peroxides that may be present as impurities in excipients.[3][4] It can generate highly reactive hydroxyl radicals (•OH).

  • Radical Initiators (e.g., Azobisisobutyronitrile - AIBN): These compounds generate free radicals upon thermal decomposition and are used to simulate autoxidation processes.[2]

  • Metal Ions (e.g., Fe²⁺, Cu²⁺): In the presence of H₂O₂, certain metal ions can catalyze the formation of hydroxyl radicals via the Fenton reaction.[9]

Q4: What are the potential degradation products of (4-Aminobutanoyl)urea under oxidative stress?

A4: While the exact degradation products would need to be confirmed experimentally, we can hypothesize potential pathways based on the functional groups present:

  • Oxidation of the Primary Amine: The primary amino group could be oxidized to form a variety of products, including the corresponding imine, aldehyde, or undergo deamination.

  • Oxidation of the Urea Moiety: The urea functionality is generally more stable than the primary amine. However, under harsh oxidative conditions, degradation could occur, potentially leading to cleavage of the C-N bonds.

It is important to use analytical techniques like mass spectrometry (MS) to identify the exact structures of the degradation products.

Experimental Protocols

Here are detailed protocols for conducting an oxidative stability study on (4-Aminobutanoyl)urea.

Protocol 1: Forced Oxidation Study using Hydrogen Peroxide

This protocol outlines the steps to assess the stability of (4-Aminobutanoyl)urea in the presence of hydrogen peroxide. The goal is to achieve a target degradation of 5-20%.[3][5]

Materials:

  • (4-Aminobutanoyl)urea

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of (4-Aminobutanoyl)urea: Accurately weigh and dissolve a known amount of (4-Aminobutanoyl)urea in a suitable solvent (e.g., water or a water/methanol mixture) to a final concentration of 1 mg/mL.[3]

  • Set up the reaction: In separate, labeled vials, add a known volume of the (4-Aminobutanoyl)urea stock solution.

  • Add the oxidizing agent: To the sample vials, add a calculated volume of H₂O₂ solution to achieve the desired final concentration (e.g., 0.1%, 1%, 3%).[3] Prepare a control sample with the same volume of water instead of H₂O₂.

  • Incubate the samples: Place the vials in an incubator or water bath set to a specific temperature (e.g., room temperature, 40°C, 60°C).

  • Monitor the reaction: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction: If necessary, the reaction can be quenched by adding a reducing agent like sodium bisulfite or by significant dilution.

  • Prepare samples for analysis: Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC-UV method for quantifying the remaining (4-Aminobutanoyl)urea.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a calibration curve: Prepare a series of standard solutions of (4-Aminobutanoyl)urea of known concentrations.

  • Analyze the samples: Inject the prepared standards and the samples from the forced degradation study into the HPLC system.

  • Quantify the results: Determine the peak area of (4-Aminobutanoyl)urea in each chromatogram. Use the calibration curve to calculate the concentration of (4-Aminobutanoyl)urea remaining in each sample.

  • Calculate the percentage degradation: % Degradation = [(Initial Concentration - Remaining Concentration) / Initial Concentration] x 100

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison.

ConditionTime (hours)% Degradation of (4-Aminobutanoyl)urea
1% H₂O₂ at RT248.5
3% H₂O₂ at RT2415.2
3% H₂O₂ at 40°C819.8

Visualizations

Experimental Workflow

Oxidative Stability Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare 1 mg/mL Stock Solution add_stress Add H₂O₂ (e.g., 3%) prep_stock->add_stress prep_control Prepare Control (No H₂O₂) prep_stock->prep_control incubate Incubate at Defined Temperature & Time add_stress->incubate prep_control->incubate quench Quench Reaction & Dilute incubate->quench hplc HPLC-UV Analysis quench->hplc lcms LC-MS for Degradant ID quench->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify

Caption: Workflow for assessing the oxidative stability of (4-Aminobutanoyl)urea.

Potential Sites of Oxidative Attack

Caption: Potential sites of oxidative attack on (4-Aminobutanoyl)urea.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or very low degradation (<5%) - Stress conditions are too mild. - The molecule is highly stable under the tested conditions.- Increase the concentration of the oxidizing agent. - Increase the temperature. - Extend the duration of the study.
Degradation is too high (>20%) - Stress conditions are too harsh.- Decrease the concentration of the oxidizing agent. - Lower the temperature. - Reduce the duration of the study.
Poor peak shape in HPLC - Sample solvent is incompatible with the mobile phase. - Column degradation.- Ensure the final sample diluent is similar in composition to the initial mobile phase. - Use a guard column or replace the analytical column.
Unable to identify degradants with LC-MS - Degradants are not ionizable under the chosen conditions. - Degradants are below the limit of detection.- Try different ionization sources (e.g., APCI if ESI is not working). - Analyze more concentrated samples from the stressed solution.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate.
  • The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. (2025, September 15).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs. (2022, June 14). Frontiers.
  • Application of Electrochemical Oxidation for Urea Removal: A Review. (2025, August 21). MDPI.
  • A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO. (n.d.). PMC.
  • Reactive oxygen species. (n.d.). Wikipedia.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9).
  • N-Carbamoylputrescine | C5H13N3O | CID 502. (n.d.). PubChem.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of (4-Aminobutanoyl)urea: A Comparative NMR Guide

Executive Summary & Structural Context[1][2][3] (4-Aminobutanoyl)urea (often referred to as GABA-acylurea) represents a specific structural class where the carboxyl group of -aminobutyric acid (GABA) is derivatized with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

(4-Aminobutanoyl)urea (often referred to as GABA-acylurea) represents a specific structural class where the carboxyl group of


-aminobutyric acid (GABA) is derivatized with a urea moiety. This compound is distinct from its isomer, N-carbamoyl-GABA  (ureidobutyric acid), where the urea is attached to the amine terminus.

Accurate characterization of (4-Aminobutanoyl)urea is critical in drug development, particularly when designing prodrugs to enhance the blood-brain barrier permeability of GABA analogs or studying urea cycle metabolites.

This guide provides an authoritative technical comparison of the 1H NMR profile of (4-Aminobutanoyl)urea against its metabolic precursors (GABA, Urea) and structural isomers. We prioritize the diagnostic utility of the spectral data, demonstrating how to unambiguously identify the target molecule in complex mixtures.

The Target Molecule: (4-Aminobutanoyl)urea
  • Formula:

    
    
    
  • Structure:

    
    
    
  • Key Feature: The Acyl-Urea motif (

    
    ) provides a unique deshielded proton environment absent in standard amides.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and spectral integrity, the following protocol utilizes DMSO-d6 as the primary solvent. Unlike


, DMSO-d6 prevents the exchange of labile amide/urea protons, which are the primary diagnostic handles for this molecule.
Sample Preparation Strategy
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 5–10 mg in 600

    
    L.
    
    • Expert Insight: High concentrations (>20 mg) can induce stacking or hydrogen-bonding shifts in the urea region. Keep concentration low for sharp singlets.

  • Temperature: 298 K (25°C).

    • Note: If amide peak broadening is observed due to rotation, elevate to 313 K to coalesce signals.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (d1):

    
     5.0 seconds.
    
    • Causality: The quaternary carbonyl carbons relax slowly; adequate d1 ensures accurate integration of adjacent protons, particularly the

      
      -methylene.
      
  • Scans (ns): 64 (for S/N > 200:1).

  • Spectral Width: -2 to 14 ppm (to capture the downfield acyl-urea imide proton).

Spectral Interpretation & Comparative Analysis

This section compares the target molecule against its alternatives (precursors and isomers) to demonstrate performance in identification.

The "Fingerprint" Region: Labile Protons (DMSO-d6)

The most significant performance advantage of analyzing (4-Aminobutanoyl)urea in DMSO-d6 is the resolution of the nitrogen-bound protons.

Proton TypeChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Causality
Acyl-NH 10.2 – 10.8 Singlet (br)1HPrimary Identifier. The two carbonyls flanking this NH withdraw electron density, shifting it significantly downfield compared to standard amides (~8 ppm).
Urea-NH

7.1 – 7.5 Broad Singlet2HDistinct from free Urea (

5.4) due to conjugation with the acyl group.
Amine-NH

Varies Broad2HTypically appears at 3-5 ppm if neutral, or ~7.8 ppm if protonated (

) salt.

Comparison with Alternatives:

  • vs. GABA: GABA lacks these signals entirely.

  • vs. Urea: Free urea appears as a single broad peak at ~5.4 ppm (DMSO). The target molecule splits this into a distinct NH and

    
     pattern.
    
  • vs. N-Carbamoyl GABA: The isomer has a urea NH triplet at ~6.0 ppm and an acid proton at ~12.0 ppm. It lacks the highly deshielded 10.5 ppm signal.

The Aliphatic Backbone: Coupling & Connectivity

The methylene chain provides confirmation of the GABA backbone integrity.

PositionLabelShift (

ppm)
Multiplicity

(Hz)
Interpretation

-CH


2.6 – 2.8 Triplet~7.0Adjacent to the primary amine.[1] Shifts downfield to ~2.9 if salt form.

-CH


1.6 – 1.8 Quintet~7.2Shielded central methylene.

-CH


2.3 – 2.4 Triplet~7.2Critical Differentiator. In GABA, this is ~2.2 ppm. The acyl-urea group is more electron-withdrawing than the carboxylate, causing a slight downfield shift.

Visualizing the Logic: Structural Elucidation Workflow

The following diagrams illustrate the decision logic for assigning the spectrum and the experimental workflow.

Diagnostic Logic Tree

This diagram guides the researcher through the spectral features to confirm the identity of (4-Aminobutanoyl)urea against common "imposters."

NMR_Logic Start Unknown Sample Spectrum (DMSO-d6) Check_10ppm Check 10.0 - 11.0 ppm region Start->Check_10ppm Signal_Present Signal Present (Broad Singlet) Check_10ppm->Signal_Present Yes Signal_Absent Signal Absent Check_10ppm->Signal_Absent No Check_Alpha Check Alpha-CH2 Shift (~2.4 vs ~2.2 ppm) Signal_Present->Check_Alpha Check_Acid Check 12.0 ppm (COOH) & 6.0 ppm (NH-CO) Signal_Absent->Check_Acid Is_Carbamoyl Candidate: N-Carbamoyl GABA (Isomer) Check_Acid->Is_Carbamoyl Acid + Urea NH Is_GABA Candidate: Free GABA Check_Acid->Is_GABA No Urea Signals Is_AcylUrea Candidate: (4-Aminobutanoyl)urea Confirm CONFIRMED IDENTITY Is_AcylUrea->Confirm Check_Alpha->Is_AcylUrea Shift ~2.4 ppm

Caption: Decision tree for distinguishing (4-Aminobutanoyl)urea from its isomer N-carbamoyl GABA and precursor GABA based on 1H NMR chemical shifts in DMSO-d6.

Experimental Workflow

The process from sample to validated data.

Workflow Prep Sample Prep 5mg in DMSO-d6 + TMS Acq Acquisition ns=64, d1=5s Temp=298K Prep->Acq Process Processing LB=0.3 Hz Phase/Baseline Corr. Acq->Process Analyze Analysis Integrate NH (10.5) vs CH2 (2.4) Process->Analyze

Caption: Optimized experimental workflow for acquiring quantitative NMR data for urea derivatives.

Comparative Performance Data

This table objectively compares the spectral "performance" (resolvability and diagnostic potential) of the target against its alternatives.

Feature(4-Aminobutanoyl)urea N-Carbamoyl GABA (Isomer)GABA (Precursor)
Diagnostic Signal

10.5 (Acyl-NH)

12.0 (COOH)
None (Aliphatic only)
Urea Moiety Distinct

(1H) and

(2H)
Coupled

(1H) and

(2H)
Absent

-CH

Shift
~2.40 ppm (Deshielded)~2.20 ppm (Standard Acid)~2.18 ppm

-CH

Shift
~2.70 ppm (Amine)~3.00 ppm (Urea-Amine)~2.80 ppm
Solvent Sensitivity High (Requires DMSO for ID)High (Requires DMSO for ID)Low (D2O acceptable)
Expert Insight on Solvent Effects
  • D2O Limitations: If you run (4-Aminobutanoyl)urea in

    
    , the diagnostic NH signals at 10.5 and 7.2 ppm will disappear due to H/D exchange. The spectrum will look remarkably similar to GABA, making identification difficult.
    
  • Recommendation: Always use DMSO-d6 for initial characterization. Use

    
     only if you need to suppress the urea signals to analyze the aliphatic backbone coupling in high detail.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for chemical shift rules of amides and ureas).

  • Biological Magnetic Resonance Data Bank (BMRB). "Entry for GABA (bmse000340)." [Link] (Used for baseline GABA shifts).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. [Link] (Source for solvent effect predictions on labile protons).

  • National Institute of Standards and Technology (NIST). "Urea 1H NMR Data." [Link] (Reference for free urea shifts).

Sources

Comparative

A Researcher's Guide to Identifying (4-Aminobutanoyl)urea via FTIR Spectroscopy: A Comparative Analysis

For researchers and scientists in the field of drug development and organic synthesis, the unambiguous identification of novel compounds is paramount. (4-Aminobutanoyl)urea, a derivative of γ-aminobutyric acid (GABA), pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development and organic synthesis, the unambiguous identification of novel compounds is paramount. (4-Aminobutanoyl)urea, a derivative of γ-aminobutyric acid (GABA), presents a unique spectroscopic fingerprint that can be effectively characterized using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth analysis of the characteristic FTIR peaks of (4-Aminobutanoyl)urea, offering a comparative perspective against its common precursors, GABA and urea, to facilitate its precise identification.

The Power of Vibrational Spectroscopy in Compound Identification

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb light at specific frequencies, corresponding to the energy required to induce a vibrational transition. These absorption patterns create a unique spectral "fingerprint," allowing for the identification of the compound and the elucidation of its functional group composition. For a molecule like (4-Aminobutanoyl)urea, which is synthesized from GABA and urea, FTIR spectroscopy is invaluable for confirming the formation of the new amide linkage and the consumption of the starting materials.

Deciphering the FTIR Spectrum of (4-Aminobutanoyl)urea

The structure of (4-Aminobutanoyl)urea contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. By understanding the expected positions of these peaks, a researcher can confidently identify the synthesized product.

The most prominent and diagnostic peaks for (4-Aminobutanoyl)urea are expected to arise from the vibrations of the amide group (Amide I and Amide II bands), the primary amine, and the carbonyl group of the urea moiety.

Key Predicted FTIR Peaks for (4-Aminobutanoyl)urea:

  • N-H Stretching (Amine and Amide): A broad band is anticipated in the region of 3400-3200 cm⁻¹ . This region will likely contain overlapping peaks from the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the N-H stretching of the secondary amide.

  • C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂) groups in the butanoyl chain are expected around 2950-2850 cm⁻¹ .

  • Amide I (C=O Stretching): A strong, sharp absorption band, characteristic of the carbonyl stretch in a secondary amide, is predicted to appear around 1680-1640 cm⁻¹ . This is a crucial peak for confirming the formation of the new amide bond.

  • Amide II (N-H Bending and C-N Stretching): Another significant peak for the amide linkage is the Amide II band, which is expected in the range of 1570-1515 cm⁻¹ . This band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is expected to produce a medium to weak absorption in the fingerprint region, typically between 1400 cm⁻¹ and 1200 cm⁻¹ .

A Comparative Analysis: Distinguishing (4-Aminobutanoyl)urea from its Precursors

To definitively confirm the synthesis of (4-Aminobutanoyl)urea, it is essential to compare its FTIR spectrum with those of the starting materials, GABA and urea. The disappearance of characteristic precursor peaks and the appearance of new product peaks provide conclusive evidence of a successful reaction.

Functional Group Vibration(4-Aminobutanoyl)urea (Predicted)4-Aminobutanoic Acid (GABA)Urea
N-H Stretch ~3400-3200 cm⁻¹ (broad, overlapping amine and amide)~3100-2600 cm⁻¹ (very broad, zwitterionic N⁺-H)~3450 and ~3350 cm⁻¹ (sharp, distinct symmetric and asymmetric stretches)[1][2]
C=O Stretch (Amide I) ~1680-1640 cm⁻¹ (strong, sharp)~1650-1550 cm⁻¹ (broad, carboxylate C=O)~1685-1670 cm⁻¹ (strong, sharp)[1][2]
N-H Bend (Amide II) ~1570-1515 cm⁻¹Not present~1625-1600 cm⁻¹ (N-H bending)[1][3]
C-N Stretch ~1400-1200 cm⁻¹~1400 cm⁻¹~1465 cm⁻¹[2]

The key differentiators in the FTIR spectrum of (4-Aminobutanoyl)urea compared to its precursors are the appearance of the distinct Amide I and Amide II bands , which are absent in GABA, and a significantly different N-H stretching region compared to both GABA and urea. The very broad N⁺-H stretch of zwitterionic GABA will be replaced by the sharper N-H stretches of the primary amine and secondary amide. Furthermore, the two distinct N-H stretching peaks of urea will merge into a broader band in the product.

Experimental Protocol for FTIR Analysis of Solid Samples

Obtaining a high-quality FTIR spectrum is crucial for accurate compound identification. The following is a standard protocol for preparing a solid sample for analysis using the KBr pellet method.

Materials:

  • (4-Aminobutanoyl)urea sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Drying: Ensure both the KBr and the sample are free of moisture, as water has strong IR absorptions that can interfere with the spectrum. Dry the KBr in an oven at ~110°C for several hours and cool it in a desiccator before use.[4]

  • Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder. Add 1-2 mg of the (4-Aminobutanoyl)urea sample to the mortar.[5]

  • Mixing: Thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogenous mixture and to reduce the particle size to minimize light scattering.[4]

  • Pellet Formation: Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[5]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Run a background spectrum using a blank KBr pellet or with an empty sample compartment. This is essential to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[6]

  • Sample Analysis: Acquire the FTIR spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: Process the resulting spectrum by performing a background subtraction.

An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[6][7] For ATR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before spectral acquisition.[5]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the identification of (4-Aminobutanoyl)urea using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for (4-Aminobutanoyl)urea cluster_prep Sample Preparation (KBr Pellet Method) cluster_analysis FTIR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep1 Dry Sample and KBr prep2 Grind and Mix Sample with KBr (1:100 ratio) prep1->prep2 prep3 Press Mixture into a Transparent Pellet prep2->prep3 analysis2 Mount Sample Pellet in Spectrometer prep3->analysis2 analysis1 Collect Background Spectrum (Blank KBr) analysis1->analysis2 analysis3 Acquire Sample Spectrum (4000-400 cm⁻¹) analysis2->analysis3 data1 Perform Background Subtraction analysis3->data1 data2 Identify Characteristic Peaks (Amide I, Amide II, N-H, C-H) data1->data2 data3 Compare with Precursor Spectra (GABA & Urea) data2->data3 conclusion1 Confirm Formation of (4-Aminobutanoyl)urea data3->conclusion1

Caption: Workflow for the identification of (4-Aminobutanoyl)urea via FTIR.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural elucidation and purity assessment of synthesized compounds like (4-Aminobutanoyl)urea. By carefully analyzing the presence of key characteristic peaks, particularly the Amide I and Amide II bands, and comparing the spectrum against those of its precursors, researchers can confidently verify the successful synthesis of the target molecule. The protocols and comparative data presented in this guide offer a robust framework for the accurate and efficient identification of (4-Aminobutanoyl)urea in a research and development setting.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • White Rose Research Online. (2019, April 14). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Enzymatic Assays for Ureidopropionase Activity

For researchers and drug development professionals investigating pyrimidine metabolism, accurate quantification of β-ureidopropionase (β-UP) activity is paramount. This enzyme (EC 3.5.1.6) catalyzes the final, irreversib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating pyrimidine metabolism, accurate quantification of β-ureidopropionase (β-UP) activity is paramount. This enzyme (EC 3.5.1.6) catalyzes the final, irreversible step in the degradation pathway of uracil and thymine, hydrolyzing N-carbamoyl-β-alanine (NCβA) and N-carbamoyl-β-aminoisobutyric acid into β-alanine and β-aminoisobutyric acid, respectively, along with ammonia and carbon dioxide.[1][2] Its function is critical for nucleotide homeostasis, and its deficiency is linked to a range of neurological disorders.[1][3][4] Furthermore, β-UP activity can influence the efficacy and toxicity of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil.[5]

This guide provides an in-depth comparison of two robust, field-proven methods for assaying β-ureidopropionase activity: the highly sensitive Radiochemical Assay and the specific and versatile High-Performance Liquid Chromatography (HPLC)-Based Assay. We will delve into the core principles of each method, provide detailed, self-validating protocols, and offer a critical comparison to guide your selection of the most appropriate assay for your research needs.

The Pyrimidine Degradation Pathway: The Role of β-Ureidopropionase

The catabolism of pyrimidine bases is a three-step enzymatic process.[6][7] First, dihydropyrimidine dehydrogenase reduces uracil and thymine. Second, dihydropyrimidinase catalyzes the hydrolytic ring opening. Finally, β-ureidopropionase facilitates the hydrolysis of the resulting N-carbamoyl-β-amino acids, which is the reaction of interest for our assays.[6]

Pyrimidine_Degradation_Pathway cluster_uracil Uracil Catabolism cluster_thymine Thymine Catabolism cluster_final_step Final Step Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase NCBA N-Carbamoyl-β-alanine (NCβA) Dihydrouracil->NCBA Dihydropyrimidinase BetaUP β-Ureidopropionase (β-UP) NCBA->BetaUP Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine Dihydropyrimidine Dehydrogenase NCBIBA N-Carbamoyl-β-aminoisobutyric acid Dihydrothymine->NCBIBA Dihydropyrimidinase NCBIBA->BetaUP Products β-Alanine / β-Aminoisobutyric acid + NH3 + CO2 BetaUP->Products Hydrolysis Radiochemical_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification A Prepare Radiolabeled [¹⁴C]N-carbamoyl-β-alanine C Incubate Enzyme, Substrate, and Buffer in a Sealed Vial with a CO₂ Trap (NaOH) A->C B Prepare Enzyme Sample (e.g., Liver Homogenate) B->C D Stop Reaction with Perchloric Acid C->D E Continue Trapping Released [¹⁴C]CO₂ D->E F Measure Radioactivity of the NaOH Trap via Liquid Scintillation Counting E->F

Caption: Workflow for the radiochemical assay of β-ureidopropionase activity.

Detailed Protocol: Radiochemical Assay

This protocol is adapted from methodologies described for human liver homogenates. [8][9] 1. Preparation of Radiolabeled Substrate:

  • Rationale: The substrate, [¹⁴C]N-carbamoyl-β-alanine, is not readily available commercially and must be synthesized. A simple hydrolysis of [2-¹⁴C]5,6-dihydrouracil provides a reliable source. [8] * Procedure:

    • Hydrolyze [2-¹⁴C]5,6-dihydrouracil under alkaline conditions (e.g., in NaOH) at 37°C for approximately 15 minutes. [8] 2. Neutralize the solution carefully with HCl.

    • Confirm the purity and concentration of the resulting [¹⁴C]N-carbamoyl-β-alanine using HPLC with radiochemical detection.

2. Sample Preparation:

  • Rationale: Proper homogenization and protein quantification are crucial for reproducible results.

  • Procedure:

    • Homogenize tissue samples (e.g., liver) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 1 mM dithiothreitol) on ice. [9] 2. Centrifuge the homogenate at high speed (e.g., 11,000 x g) for 20 minutes at 4°C to pellet cellular debris. [9] 3. Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3. Enzymatic Reaction:

  • Rationale: The reaction is conducted in a sealed system to ensure all produced [¹⁴C]CO₂ can be trapped. The choice of pH around 7.0-8.0 is based on the enzyme's optimal activity range. [10] * Procedure:

    • In a 20 mL scintillation vial, prepare a reaction mixture containing 0.1 M Tris-HCl buffer (pH 8.0), 1 mM dithiothreitol, and the enzyme sample (supernatant corresponding to 0.1–0.2 mg of protein). [9] 2. Cap the vial with a rubber septum fitted with a center well containing a piece of filter paper soaked in 2 M NaOH to trap the CO₂. [11] 3. Pre-equilibrate the mixture at 37°C for 30 minutes. [11] 4. Initiate the reaction by injecting the radiolabeled substrate ([¹⁴C]N-carbamoyl-β-alanine) to a final concentration that is appropriate for your expected Km (e.g., 15.5 µM for human enzyme). [8] 5. Incubate at 37°C for a set time (e.g., 1 hour). The reaction has been shown to be linear for at least 3.5 hours. [8] 4. Reaction Termination and CO₂ Trapping:

  • Rationale: Acidification stops the enzymatic reaction and converts all bicarbonate/carbonate in the solution to gaseous CO₂, ensuring complete trapping.

  • Procedure:

    • Terminate the reaction by injecting a small volume of 10% (v/v) perchloric acid. [9] 2. Continue the incubation at 4°C for an additional 2 hours to ensure all [¹⁴C]CO₂ is trapped by the NaOH. [9] 5. Quantification:

  • Rationale: Liquid scintillation counting provides a highly sensitive measure of the trapped radioactivity.

  • Procedure:

    • Carefully remove the center well and place it in a new scintillation vial containing a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the enzyme activity based on the specific activity of the substrate, the amount of protein used, and the incubation time. Results are typically expressed as pmol or nmol of product formed per minute per mg of protein.

Method 2: The HPLC-Based Assay

This method offers excellent specificity and sensitivity by directly measuring the formation of the product, β-alanine. It avoids the use of radioactive materials, a significant advantage for many laboratories.

Principle of the HPLC-Based Assay

The assay quantifies β-ureidopropionase activity by measuring the amount of β-alanine produced over time. Since β-alanine lacks a strong chromophore, a pre-column derivatization step is required to render it detectable by UV or fluorescence detectors. A common and effective derivatizing agent is phenylisothiocyanate (PITC), which reacts with the primary amine of β-alanine to form phenylthiocarbamoyl (PTC)-β-alanine. [12]This derivative is stable and can be readily separated from the substrate and other reaction components using reversed-phase HPLC and detected by its UV absorbance. [12]The amount of PTC-β-alanine detected is directly proportional to the enzyme activity.

Experimental Workflow: HPLC-Based Assay

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_deriv Derivatization cluster_quant Quantification A Incubate Enzyme with N-carbamoyl-β-alanine Substrate B Stop Reaction (e.g., Acidification) A->B C Take Aliquot of Reaction Mixture B->C D Derivatize with Phenylisothiocyanate (PITC) C->D E Separate PTC-β-alanine using Reversed-Phase HPLC D->E F Detect by UV Absorbance and Quantify against a Standard Curve E->F

Caption: Workflow for the HPLC-based assay of β-ureidopropionase activity.

Detailed Protocol: HPLC-Based Assay

This protocol is based on the method developed by Waldmann and Podschun. [12] 1. Sample Preparation:

  • Prepare enzyme samples (e.g., tissue homogenates, cell lysates) as described in the radiochemical assay protocol.

2. Enzymatic Reaction:

  • Rationale: The reaction conditions should be optimized for linearity with respect to time and enzyme concentration. A pH of 6.5 is optimal for human β-ureidopropionase. [13][14] * Procedure:

    • Prepare a reaction mixture containing 100 mM MES buffer (pH 6.5), 50 mM NaCl, and the enzyme sample (e.g., 10 µg/mL). [13] 2. Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate, N-carbamoyl-β-alanine, to a final concentration of 1-5 mM.

    • Incubate at 37°C. The reaction is linear for up to 45 minutes with enzyme concentrations around 3.2 µg/mL. [12] 5. Stop the reaction at various time points by adding an equal volume of 0.1 M HCl or another deproteinizing agent.

    • Centrifuge to pellet the precipitated protein.

3. Derivatization with PITC:

  • Rationale: PITC derivatization is a robust and well-established method for amino acid analysis. The reaction must be performed under alkaline conditions.

  • Procedure:

    • Take a defined volume of the supernatant from the stopped reaction.

    • Dry the sample completely under a vacuum.

    • Redissolve the sample in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v).

    • Add the derivatizing reagent (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1, v/v/v/v).

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under vacuum to remove excess reagents.

4. HPLC Analysis:

  • Rationale: Reversed-phase HPLC provides the necessary separation power to resolve the PTC-β-alanine derivative from other components. An isocratic elution system simplifies the method. [12] * Procedure:

    • Reconstitute the dried, derivatized sample in the HPLC mobile phase.

    • Inject the sample onto a C18 reversed-phase column (e.g., LiChrospher 100 C18). [12] 3. Elute the sample using an isocratic mobile phase, such as a mixture of aqueous acetate buffer and acetonitrile, optimized for the separation.

    • Detect the PTC-β-alanine derivative by its UV absorbance at 245 nm. [12] 5. Quantification:

  • Rationale: A standard curve prepared with known concentrations of β-alanine is essential for accurate quantification.

  • Procedure:

    • Prepare a series of β-alanine standards of known concentrations.

    • Derivatize these standards using the same procedure as the samples.

    • Generate a standard curve by plotting the peak area against the concentration of β-alanine.

    • Quantify the amount of β-alanine in the enzymatic reaction samples by comparing their peak areas to the standard curve.

    • Calculate the enzyme activity, expressing it as nmol of β-alanine formed per minute per mg of protein.

Comparative Analysis of Assay Methodologies

The choice between a radiochemical and an HPLC-based assay depends on several factors, including available equipment, desired sensitivity, throughput needs, and laboratory regulations regarding radioactive materials.

FeatureRadiochemical AssayHPLC-Based Assay
Principle Measures release of [¹⁴C]CO₂ from a radiolabeled substrate. [8]Measures formation of β-alanine after PITC derivatization. [12]
Sensitivity Very high; detection limit in the picomole range (e.g., 28 pmol for CO₂). [8]High; can identify quantities in the picomole range. [12]
Specificity High, but can be susceptible to non-enzymatic decarboxylation if not properly controlled.Very high; HPLC separation provides excellent resolution of the target analyte.
Throughput Moderate; requires individual vial setup and long trapping times. Not ideal for large numbers of samples. [11]Moderate to High; can be automated with an autosampler for unattended runs.
Equipment Liquid Scintillation Counter, Centrifuge, Incubator.HPLC system with UV detector, Vacuum Concentrator, Centrifuge.
Cost High, due to the cost of radiolabeled substrates and waste disposal.Moderate; initial equipment cost is high, but reagent and solvent costs are lower.
Safety Requires licensing and adherence to strict protocols for handling radioactive materials.Involves hazardous chemicals (PITC, solvents) but no radiation safety concerns.
Key Advantage Unparalleled sensitivity for low-activity samples. [8][15]No radioactive materials, high specificity, and amenability to automation.
Key Disadvantage Use of radioactivity; substrate not commercially available.Requires a multi-step derivatization procedure that can introduce variability.

Expert Insight: While the radiochemical assay offers superior sensitivity, its practical application is often limited by the regulatory and logistical burdens of working with ¹⁴C. The HPLC-based method, while slightly less sensitive in absolute terms, provides a more accessible, highly specific, and robust alternative for most applications. For laboratories equipped with mass spectrometry, an LC-MS/MS-based approach can offer even greater sensitivity and specificity, directly measuring the underivatized β-alanine product, and is the gold standard for clinical diagnostic screening of patient urine. [7][16][17]

Trustworthiness and Self-Validation

For any enzymatic assay, establishing trustworthiness is non-negotiable. The protocols described herein are self-validating through the inclusion of critical controls:

  • No-Enzyme Control: A reaction mixture containing the substrate but no enzyme sample. This control is essential to account for any non-enzymatic degradation of the substrate.

  • No-Substrate Control: A reaction mixture containing the enzyme but no substrate. This control establishes the baseline signal from the enzyme preparation itself.

  • Linearity Checks: It is crucial to demonstrate that the reaction rate is linear with respect to both time and enzyme concentration within the ranges used for the experiment. [8][12]This validates that the assay is operating under initial velocity conditions, a prerequisite for accurate kinetic analysis.

By consistently running these controls, you can ensure the integrity of your data and confidently attribute the measured product formation to the specific catalytic activity of β-ureidopropionase.

References

  • Van Kuilenburg, A. B., Van Lenthe, H., & Van Gennip, A. H. (1999). A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil. Analytical Biochemistry, 272(2), 250-253. [Link]

  • Walsh, C., Dorgan, K. M., & Wold, F. (2002). Characterization of Plant β-Ureidopropionase and Functional Overexpression in Escherichia coli. Plant Physiology, 128(3), 839-849. [Link]

  • Maurer, D., Zittmayr, M., & Macheroux, P. (2023). The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. International Journal of Molecular Sciences, 24(24), 17304. [Link]

  • Tamaki, N., Mizutani, N., & Kikugawa, M. (1987). Purification and properties of beta-ureidopropionase from the rat liver. European Journal of Biochemistry, 169(1), 21-26. [Link]

  • Wang, C., Li, X., & Zhang, Y. (2019). Clinical and genetic analysis of 7 Chinese patients with β-ureidopropionase deficiency. Medicine, 98(2), e14021. [Link]

  • Van Gennip, A. H., Van Lenthe, H., Abeling, N. G., Scholten, E. G., & Van Kuilenburg, A. B. (1997). Inhibition of β-ureidopropionase by propionate may contribute to the neurological complications in patients with propionic acidaemia. Journal of Inherited Metabolic Disease, 20(3), 379-386. [Link]

  • Ma'ayan Laboratory. UPB1 Gene. Computational Systems Biology. [Link]

  • Waldmann, G., & Podschun, B. (1990). Assay for beta-ureidopropionase by high-performance liquid chromatography. Analytical Biochemistry, 188(1), 233-236. [Link]

  • UniProt Consortium. (2024). UPB1 - Beta-ureidopropionase - Homo sapiens (Human). UniProtKB. [Link]

  • Grokipedia. (n.d.). Beta-ureidopropionase. [Link]

  • Bikila, D., Tewabe, H., Getahun, T., & Wolde, M. (2019). Comparison of Assay Results by Two Methods, Urea on Cobas 6000 (Fully Automated Clinical Chemistry Analyzer) and Dirui DR-7000D (Semi-Automated Clinical Chemistry Analyzer). Austin Journal of Analytical and Pharmaceutical Chemistry, 6(2), 1120. [Link]

  • Li, M., Wang, J., & Li, H. (2021). Rapid screening of UPB1 gene variations by high resolution melting curve analysis. Molecular Medicine Reports, 23(4), 283. [Link]

  • Maurer, D., Zittmayr, M., & Macheroux, P. (2023). The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces. MDPI. [Link]

  • GeneCards. (2026). UPB1 Gene. The Human Gene Compendium. [Link]

  • Li, M., Wang, J., & Li, H. (2021). Rapid screening of UPB1 gene variations by high resolution melting curve analysis. PMC. [Link]

  • van Kuilenburg, A. B., Meinsma, R., & Zonnenberg, B. A. (2014). Clinical, biochemical and molecular analysis of 13 Japanese patients with β-ureidopropionase deficiency demonstrates high prevalence of the c.977G > A (p.R326Q) mutation. Journal of Inherited Metabolic Disease, 37(4), 581-589. [Link]

  • Kuhara, T. (2008). Five cases of β-ureidopropionase deficiency detected by GC/MS analysis of urine metabolome. ResearchGate. [Link]

  • Fulgent Genetics. (n.d.). Beta-Ureidopropionase Deficiency (UPB1 Single Gene Test). [Link]

  • van Kuilenburg, A. B., van Gennip, A. H., & Dobritzsch, D. (2004). beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities. ResearchGate. [Link]

  • Meinsma, R., van Kuilenburg, A. B., & Dobritzsch, D. (2019). β-Ureidopropionase deficiency due to novel and rare UPB1 mutations affecting pre-mRNA splicing and protein. Diva-Portal.org. [Link]

  • SCIEX. (n.d.). Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System. [Link]

  • Woolf, E. J., Fu, I., & Matuszewski, B. K. (2001). Liquid chromatographic-tandem mass spectrometric urine assay for a highly metabolized cyclic ureidobenzenesulfonamide: issues concerning assay specificity and quality control preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 765(2), 155-166. [Link]

  • Lee, J. H. (2023). β-ureidopropionase Deficiency. Annals of Child Neurology. [Link]

  • IVAMI. (n.d.). Genetic Testing - Beta-ureidopropionase, deficiency ..., (Beta-ureidopropionase deficiency) - Gen UPB1. [Link]

  • MedlinePlus. (2014). UPB1 gene. U.S. National Library of Medicine. [Link]

  • Kim, J., Lee, J., & Lee, S. (2018). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Identification of (4-Aminobutanoyl)urea

Abstract In the landscape of drug development and metabolic research, the unambiguous identification of small molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of key sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug development and metabolic research, the unambiguous identification of small molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of key spectroscopic techniques for the structural elucidation of (4-Aminobutanoyl)urea, also known as N-carbamoylputrescine.[1] As a derivative of putrescine, this molecule can be of significant interest in studies related to polyamine metabolism and as a potential impurity or metabolite in pharmaceutical pipelines. We will explore the reference spectra from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy, offering field-proven insights into experimental design, data interpretation, and the synergistic power of a multi-technique approach. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for small molecule characterization.

Introduction: The Analytical Challenge of (4-Aminobutanoyl)urea

(4-Aminobutanoyl)urea (Molecular Formula: C₅H₁₃N₃O, Molecular Weight: 131.18 g/mol ) is a small, polar molecule featuring a flexible butyl chain and two distinct nitrogen environments: a primary amine and a urea moiety.[1] This structure, while seemingly simple, presents a classic analytical challenge that necessitates a multi-faceted approach for confident identification. Relying on a single technique can be misleading due to potential isobaric interferences, isomeric ambiguity, or insufficient structural information.

The accurate characterization of such molecules is critical in pharmaceutical quality control and assurance, where metabolite identification and impurity profiling are paramount to success. This guide is structured to provide not just reference data, but the underlying scientific rationale for why certain signals appear and how to leverage them for conclusive identification. We will dissect the spectral signatures of (4-Aminobutanoyl)urea across three core analytical platforms.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the quintessential first-line technique in small molecule analysis, providing precise molecular weight information that serves as the initial gatekeeper for structural hypothesis.[2][3] For (4-Aminobutanoyl)urea, electrospray ionization (ESI) in positive mode is the preferred method due to the presence of basic nitrogen atoms that are readily protonated.

2.1. Expected Mass Spectrum

The primary ion to expect is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 132.11. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, a critical step in distinguishing the target from other molecules of the same nominal mass.[2]

Table 1: Predicted Key Ions for (4-Aminobutanoyl)urea in ESI-MS

m/z (Predicted)Ion FormulaDescription
132.11[C₅H₁₄N₃O]⁺Protonated molecular ion [M+H]⁺
115.08[C₅H₁₁N₂O]⁺Loss of ammonia (NH₃) from the primary amine
87.08[C₄H₉N₂]⁺Cleavage of the urea group, loss of HNCO
70.08[C₄H₈N]⁺Alpha-cleavage adjacent to the primary amine
44.05[CH₆N₂]⁺Fragment corresponding to protonated aminomethanamide

2.2. Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion (m/z 132.11), generating a unique fingerprint that illuminates the molecule's structure. The primary fragmentation points are the C-C bonds of the butyl chain and the C-N bonds of the urea group.

M [M+H]⁺ m/z = 132.11 F1 Loss of NH₃ m/z = 115.08 M->F1 -NH₃ F2 Loss of HNCO m/z = 87.08 M->F2 -HNCO F3 Alpha Cleavage m/z = 70.08 F2->F3 -NH₃

Caption: Predicted ESI-MS/MS fragmentation of (4-Aminobutanoyl)urea.

2.3. Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for analyzing (4-Aminobutanoyl)urea using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Accurately weigh 1 mg of the sample.

    • Dissolve in 1 mL of a 50:50 mixture of water and methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining this polar molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (MS1) from m/z 50-250 to detect the parent ion, followed by a data-dependent MS2 scan on the most intense ion (targeting m/z 132.11).

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

While MS provides the molecular formula, NMR spectroscopy provides the atomic-level blueprint of the molecule's carbon-hydrogen framework.[4] It is an indispensable tool for unambiguous structural confirmation. For (4-Aminobutanoyl)urea, both ¹H and ¹³C NMR are required.

3.1. Predicted ¹H and ¹³C NMR Spectra

The symmetry and functional groups of the molecule give rise to a predictable set of signals. The use of a polar aprotic deuterated solvent like DMSO-d₆ is highly recommended to slow the chemical exchange of the labile N-H protons, allowing for their observation.[4]

cluster_mol Structure & Assignments H2N_a H₂N(a) CH2_b —CH₂(b)— CH2_c CH₂(c)— CH2_d CH₂(d)— NH_e NH(e)— CO C(f)═O NH2_g —NH₂(g)

Caption: Structural assignments for NMR analysis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentTypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
a-NH₂ (primary amine)~2.5-3.0 (broad)sN/A
b-CH₂-~2.75t~39
c-CH₂-~1.45p~27
d-CH₂-~3.00q~40
e-NH- (urea)~5.8-6.2 (broad)tN/A
fC=O (urea)N/AN/A~158
g-NH₂ (urea)~5.4-5.8 (broad)sN/A

Causality: The protons on carbon 'd' are adjacent to a nitrogen atom, shifting them downfield. The protons on carbon 'b' are also adjacent to a nitrogen, but are further from the electron-withdrawing urea group, hence their slightly more upfield position. The carbonyl carbon 'f' is highly deshielded and appears significantly downfield, which is characteristic of urea and amide carbonyls.

3.2. Experimental Protocol: NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 scans to achieve good signal-to-noise.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~4 seconds.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay (d1): 2 seconds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[5] For (4-Aminobutanoyl)urea, the spectrum will be dominated by absorptions from the N-H and C=O bonds. The spectrum can be compared to that of simple urea to distinguish features arising from the aminobutyl chain.

4.1. Expected IR Absorption Bands

The IR spectrum provides a unique "fingerprint" for the molecule based on the vibrations of its chemical bonds.

Table 3: Key IR Absorption Frequencies for (4-Aminobutanoyl)urea

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupComments
3450 - 3250N-H StretchPrimary Amine & UreaOften appears as a broad, multi-peaked band due to symmetric and asymmetric stretching.[5]
2950 - 2850C-H StretchAlkane CH₂Confirms the presence of the butyl chain.
~1660C=O StretchUrea (Amide I)Strong, sharp absorption characteristic of a carbonyl group.[5]
~1620N-H BendPrimary AmineMedium intensity peak, may overlap with the C=O stretch.
~1590N-H BendUrea (Amide II)Bending vibration coupled with C-N stretching.
~1465C-N StretchC-N BondConfirms the connection between the carbon chain and nitrogen atoms.

4.2. Experimental Protocol: FT-IR Analysis (KBr Pellet)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogenous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Synergistic Data Interpretation: A Self-Validating System

No single technique provides the complete picture. True analytical trustworthiness comes from the convergence of orthogonal data. The identification of (4-Aminobutanoyl)urea should be a self-validating process where each piece of spectral data supports the others.

Table 4: Comparative Strengths of Analytical Techniques

TechniqueStrengths for (4-Aminobutanoyl)ureaLimitations
MS - Excellent sensitivity- Accurate molecular weight- Structural clues from fragmentation- Cannot distinguish isomers- Provides limited connectivity data
NMR - Unambiguous connectivity map- Can distinguish isomers- Quantitative capability- Lower sensitivity than MS- Requires more sample- Labile protons can be difficult to observe
IR - Fast and simple- Confirms functional groups- Good for initial screening- Provides no connectivity information- Complex spectra can be hard to interpret fully

The workflow below illustrates how these datasets are integrated to build a conclusive identification, moving from general properties to a detailed structural assignment.

MS LC-MS Analysis ID Conclusive Identification of (4-Aminobutanoyl)urea MS->ID Provides: - Molecular Formula (C₅H₁₃N₃O) - Fragmentation Pattern NMR NMR Analysis (¹H, ¹³C) NMR->ID Provides: - C-H Framework & Connectivity - Confirms Isomeric Structure IR FT-IR Analysis IR->ID Provides: - Functional Group Confirmation (C=O, N-H, C-N)

Caption: Integrated workflow for spectroscopic identification.

Conclusion

The identification of (4-Aminobutanoyl)urea serves as an excellent model for the rigorous analytical workflow required in modern drug development and scientific research. By strategically employing Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy, one moves from a hypothesis of molecular weight to a confirmed, unambiguous three-dimensional structure. The causality behind the spectral features—from proton deshielding in NMR to bond vibrations in IR—provides the scientific foundation for this confidence. This guide has detailed the reference spectra, comparative strengths, and experimental protocols necessary to equip researchers with a robust, self-validating system for the confident identification of (4-Aminobutanoyl)urea and other challenging small molecules.

References

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. Retrieved February 23, 2026, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 9). LCGC International. Retrieved February 23, 2026, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Interpretation of the infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. Retrieved February 23, 2026, from [Link]

  • N-Carbamoylputrescine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved February 23, 2026, from [Link]

  • Urea. (n.d.). NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

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